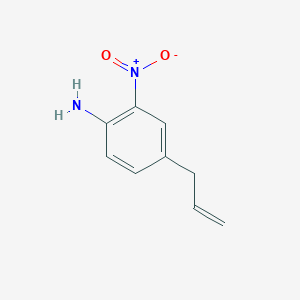

4-Allyl-2-nitroaniline

Description

Structure

3D Structure

Properties

CAS No. |

160522-85-0 |

|---|---|

Molecular Formula |

C9H10N2O2 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

2-nitro-4-prop-2-enylaniline |

InChI |

InChI=1S/C9H10N2O2/c1-2-3-7-4-5-8(10)9(6-7)11(12)13/h2,4-6H,1,3,10H2 |

InChI Key |

KYZKLYLXDFILGD-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis Methodologies and Advanced Preparative Strategies for 4 Allyl 2 Nitroaniline

Regioselective Nitration of Allylanilines and Precursors

A direct and convergent approach to 4-allyl-2-nitroaniline involves the electrophilic nitration of 4-allylaniline. The primary challenge in this method is controlling the regioselectivity of the nitration process. The amino group (-NH₂) is a powerful activating, ortho-, para-directing group, while the allyl group is a weakly activating, ortho-, para-director. This electronic profile favors substitution at the positions ortho to the amino group (positions 2 and 6). However, the reaction conditions must be finely tuned to achieve the desired 2-nitro isomer selectively and to avoid common side reactions.

The direct nitration of anilines is often complicated by the strong acidic conditions typically employed. In the presence of strong acids like sulfuric acid (H₂SO₄), the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This anilinium ion is a strongly deactivating, meta-directing group, which can lead to the formation of undesired meta-nitrated products. chemistrysteps.comlearncbse.in Furthermore, the strong oxidizing nature of nitrating agents can cause degradation of the aniline (B41778) ring. learncbse.in

To circumvent these issues, one common strategy is the protection of the amino group, for example, by acetylation to form an acetanilide. The acetamido group (-NHCOCH₃) is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled nitration. magritek.com The synthesis would proceed by nitrating 4-allylacetanilide, followed by the hydrolysis of the amide to yield the target compound.

Optimization of the reaction parameters is critical for maximizing the yield of the desired 2-nitro isomer. Key variables include the choice of nitrating agent, solvent, temperature, and reaction time. semanticscholar.orgnih.gov Continuous-flow nitration processes have shown promise in improving safety and selectivity by offering precise control over reaction parameters and minimizing reaction hotspots. nih.govbeilstein-journals.org

Below is a table summarizing various nitration conditions that have been optimized for different aromatic substrates, illustrating the range of parameters that can be adjusted for regioselective control.

| Substrate | Nitrating Agent/System | Solvent | Temperature (°C) | Key Findings/Yield | Reference |

|---|---|---|---|---|---|

| Aniline Carbamates | Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | Acetonitrile (B52724) | Room Temp | Good to excellent yields of ortho-nitro products. | researchgate.net |

| Anilines | Fe(NO₃)₃·9H₂O | 1,2-Dichloroethane (B1671644) | 80 | Efficient ortho-nitration with a nontoxic iron reagent. | semanticscholar.org |

| N-Alkyl Anilines | tert-Butyl Nitrite (B80452) (TBN) | Acetonitrile | 80 | Regioselective ring nitration providing N-nitroso N-alkyl nitroanilines in high yields. | researchgate.net |

| o-Xylene | Mixed Acid (HNO₃/H₂SO₄) | None (Continuous Flow) | 100 | 94.1% yield with high throughput and reduced impurities. | nih.gov |

| 2-Allylphenol | Sulfonitric Mixture (HNO₃/H₂SO₄/H₂O) | Dichloromethane | 0 to Room Temp | Yielded 2-allyl-6-nitrophenol (B3249158) (15%) and 2-allyl-4-nitrophenol (B94914) (15%). | nih.gov |

Electrophilic aromatic nitration is a cornerstone reaction in organic chemistry. The mechanism begins with the generation of the highly electrophilic nitronium ion (NO₂⁺) from a precursor, typically nitric acid activated by a strong protic acid like sulfuric acid. masterorganicchemistry.com

The reaction proceeds through a multi-step pathway:

Formation of the Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear nitronium ion. HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the nitronium ion. This step is typically the rate-determining step. Recent computational and experimental studies suggest the involvement of intermediate complexes before the formation of the key sigma-complex. The process may involve an initial electron donor-acceptor (EDA) or π-complex, which can then proceed to a single-electron transfer (SET) complex, particularly with electron-rich aromatics. nih.govnih.gov

Formation of the Sigma-Complex (Arenium Ion): The attack leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma-complex or arenium ion. In the case of 4-allylaniline, the positive charge can be delocalized across the ring and, importantly, onto the nitrogen atom of the amino group, which strongly stabilizes the intermediate for ortho and para attack.

Deprotonation and Re-aromatization: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the sp³-hybridized carbon atom bearing the nitro group. masterorganicchemistry.com This restores the aromaticity of the ring and yields the final nitroaromatic product.

The regiochemical outcome is dictated by the electronic effects of the substituents on the ring. ijrar.org The -NH₂ group is a powerful resonance-donating group (+M effect), which significantly stabilizes the sigma-complex for attack at the ortho and para positions. The allyl group also contributes a mild activating effect through hyperconjugation and weak inductive effects (+I). The directing power of the amino group is dominant, strongly favoring nitration at the 2- and 6-positions of 4-allylaniline. Achieving selective mono-nitration at the C2 position requires careful control of steric factors and reaction conditions.

Allylation of Nitroanilines: Advanced Approaches

An alternative synthetic strategy involves introducing the allyl group onto a nitroaniline precursor. This route can begin with either 2-nitroaniline (B44862) or 4-nitroaniline (B120555) and requires methods for either N-allylation followed by rearrangement or direct C-allylation (ring allylation).

N-allylation involves the formation of a bond between the nitrogen atom of the aniline and an allyl group. This can serve as a preliminary step before a subsequent rearrangement to form the C-allylated product.

Nucleophilic Substitution: A conventional method for N-alkylation is the reaction of the amine with an allyl halide (e.g., allyl bromide) via an Sₙ2 reaction. The nucleophilic amino group attacks the electrophilic carbon of the allyl halide. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct and deprotonate the aniline, increasing its nucleophilicity. However, a significant challenge with this method is controlling the extent of alkylation, as the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of tertiary amines (N,N-diallylation). researchgate.net

Catalytic Coupling Strategies: Modern synthetic chemistry offers more refined methods for C-N bond formation. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for synthesizing N-aryl compounds. nih.gov While typically used to couple an amine with an aryl halide, variations of this methodology can be applied to N-alkylation. More direct catalytic approaches for N-alkylation utilize the "borrowing hydrogen" methodology, where a catalyst (e.g., based on Mn(I) or Ru) facilitates the reaction of an amine with an alcohol, producing only water as a byproduct. researchgate.net These methods offer high chemoselectivity and functional group tolerance.

The table below provides examples of catalytic systems used for N-alkylation of anilines.

| Amine Substrate | Alkylating Agent | Catalyst/System | Key Features | Reference |

|---|---|---|---|---|

| Anilines | Alcohols | Mn(I) based on a PN³-ligand | Borrowing hydrogen methodology; low catalyst loading. | researchgate.net |

| Anilines | Alcohols | Fe(ClO₄)₃/SiO₂ | High efficiency and selectivity; water is the only byproduct. | researchgate.net |

| Nitroarenes and Anilines | Hydrosilane (reductant) | Phosphetane (Organophosphorus) | Reductive coupling to form hydrazines, applicable to N-allyl-aniline. | mit.edu |

| Anilines | Aryl Halides | Palladium with various ligands | Versatile for C-N cross-coupling; widely used in synthesis. | nih.gov |

To form the target this compound from an N-allylated precursor, the allyl group must be transferred from the nitrogen atom to the carbon skeleton of the ring.

Aza-Claisen Rearrangement: The most relevant transformation for this purpose is the aza-Claisen rearrangement, a sigmatropic rearrangement analogous to the more common Claisen rearrangement of allyl aryl ethers. Heating an N-allyl aniline derivative can induce a nih.govnih.gov-sigmatropic shift, transferring the allyl group to the ortho position of the aniline ring. For example, N-allyl-2-nitroaniline could potentially rearrange to form 6-allyl-2-nitroaniline. To obtain the desired 4-allyl isomer, one might start with an N-allyl aniline where the ortho positions are blocked, potentially forcing a migration to the para position, though this is often a less favorable pathway.

Directed Functionalization: Direct C-H functionalization offers a more atom-economical approach to ring allylation, avoiding the need for pre-functionalized substrates. These methods often rely on a directing group to guide a transition-metal catalyst to a specific C-H bond. For instance, rhodium(III) catalysis has been effectively used for the ortho C-H functionalization of N-nitrosoanilines with allyl alcohols. nih.gov In this process, the N-nitroso group acts as a directing group, facilitating the formation of a five-membered rhodacycle intermediate. Subsequent coordination and migratory insertion of the allyl alcohol lead to the formation of an ortho-allylated product. While this specific method targets the ortho position, the principle of directed C-H activation is a powerful strategy for regioselective functionalization.

Multi-Component Reaction Sequences for this compound Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, represent a highly efficient strategy for building molecular complexity. beilstein-journals.orgresearchgate.net While a direct, one-pot MCR for the synthesis of this compound from simple precursors is not established, MCRs can be employed to construct a core aniline or nitrobenzene (B124822) structure that can be further elaborated to the target molecule.

For example, MCRs like the Hantzsch pyridine (B92270) synthesis or related dihydropyridine (B1217469) syntheses can be adapted to produce highly substituted nitroaromatics. researchgate.net One could envision a reaction involving a β-dicarbonyl compound, an aldehyde, and a nitro-containing component like nitroacetone with an ammonium source, which could lead to a substituted nitropyridine. researchgate.net Subsequent chemical transformations could then modify this scaffold.

Another powerful class of MCRs are the isocyanide-based reactions, such as the Ugi four-component reaction (U-4CR). beilstein-journals.org The Ugi reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. It is conceivable to design a Ugi reaction where one of the components contains a nitro group or an allyl group, followed by a post-MCR transformation (e.g., cyclization, reduction, or cross-coupling) to build the desired this compound framework. beilstein-journals.org The versatility of MCRs lies in their ability to rapidly generate diverse molecular scaffolds from a set of simple building blocks, offering a powerful tool for synthetic exploration. nih.gov

Petasis-Type Reactions and Decarboxylative Couplings for Allylamine (B125299) Synthesis

While direct synthesis of this compound via a one-pot multicomponent reaction is not extensively documented, the principles of Petasis-type reactions and decarboxylative couplings offer advanced strategies for the synthesis of allylamines, which are key structural motifs.

The Petasis reaction , a versatile multicomponent reaction, involves the coupling of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to generate substituted amines. organic-chemistry.orgnih.gov In the context of allylamine synthesis, a vinylboronic acid serves as the nucleophilic allyl source. This reaction is notable for its tolerance of a wide range of functional groups and its typically mild reaction conditions. organic-chemistry.org For the conceptual synthesis of a precursor to this compound, one could envision a Petasis reaction involving 2-nitroaniline, formaldehyde (B43269) (as the carbonyl component), and vinylboronic acid. However, the reactivity of electron-poor aromatic amines like 2-nitroaniline in Petasis reactions can be lower, sometimes necessitating elevated temperatures, microwave irradiation, or the use of catalysts to achieve reasonable yields. organic-chemistry.orgnih.gov

Decarboxylative coupling reactions present another modern approach for the formation of carbon-carbon bonds, including the introduction of an allyl group. These reactions utilize carboxylic acids as readily available and stable precursors, which upon decarboxylation, generate a reactive species that can couple with a suitable partner. nih.gov For the synthesis of allylated aromatics, a common strategy involves the palladium-catalyzed decarboxylative coupling of an allyl ester. nih.gov For instance, the decarboxylative coupling of allyl α-nitroacetates has been shown to be an efficient method for producing α-tertiary homoallylic amines. nih.gov

A hypothetical decarboxylative approach to an allylated nitroaromatic precursor could involve the coupling of a nitrophenoxy carboxylate with an allylating agent. The general principle of using carboxylic acids as precursors offers a milder and often more functional-group-tolerant alternative to traditional cross-coupling reactions that require organometallic reagents.

Integration with Diazotization and Coupling Reactions for Complex Architectures

Once this compound is synthesized, its primary amino group can be a handle for further molecular elaboration through diazotization followed by coupling reactions. This classical transformation allows for the conversion of the amino group into a versatile diazonium salt intermediate. icrc.ac.irresearchgate.net

The diazotization of an aromatic amine is typically achieved by treating it with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). icrc.ac.ir The resulting diazonium salt of this compound could then be subjected to a variety of coupling reactions.

Azo coupling is a prominent reaction of diazonium salts, where they act as electrophiles and react with electron-rich aromatic compounds, such as phenols or anilines, to form azo compounds. researchgate.net These azo compounds are often highly colored and are the basis for many dyes and pigments. The reaction of the 4-allyl-2-nitrobenzenediazonium salt with a coupling partner like β-naphthol would be expected to yield a complex azo dye, integrating the 4-allyl-2-nitrophenyl moiety into a larger chromophoric system.

Beyond azo coupling, diazonium salts are valuable intermediates in Sandmeyer-type reactions , where the diazonium group can be replaced by a variety of substituents, including halogens (-Cl, -Br), cyano (-CN), and hydroxyl (-OH) groups, typically using copper(I) salts as catalysts. This would allow for the conversion of the amino group in this compound into other functional groups, further expanding the synthetic utility of this scaffold for creating complex molecular architectures.

Precursor Synthesis and Optimization

The synthesis of this compound can be strategically approached by first preparing key intermediates that already contain either the allyl or the nitro group on the aniline core.

A plausible and documented route to a structurally similar compound, 3-allyl-2-(allyloxy)-5-bromoaniline, provides a strong model for the synthesis of this compound. nih.govresearchgate.net This approach starts with a commercially available allylated phenol (B47542). Adapting this to the target molecule, one could start with 4-allylphenol (B24904).

The synthetic sequence would likely involve the following key steps:

Nitration: The nitration of 4-allylphenol would introduce a nitro group onto the aromatic ring. The directing effects of the hydroxyl and allyl groups would need to be carefully considered to achieve the desired regiochemistry. A mixture of isomers is possible, necessitating purification, likely by column chromatography. nih.govresearchgate.net

Conversion of Phenol to Aniline: The phenolic hydroxyl group would then need to be converted into an amino group. This is a non-trivial transformation and could be achieved through various methods, such as conversion to a triflate followed by a Buchwald-Hartwig amination, or through a Smiles rearrangement. A more direct, albeit potentially lower-yielding, approach might involve high-pressure ammonolysis.

Purification: Each intermediate in this synthetic sequence would require purification to ensure the final product's integrity. Common techniques would include column chromatography on silica (B1680970) gel, recrystallization, and distillation. The purity of the intermediates and the final product would be assessed using techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

An alternative strategy would be to start with 2-nitroaniline and introduce the allyl group at the 4-position. This could potentially be achieved through a Friedel-Crafts allylation, although the deactivating effect of the nitro and amino groups would make this challenging. A more viable approach might involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, if a suitable halo-substituted 2-nitroaniline is used as a precursor.

The table below outlines a hypothetical multi-step synthesis based on the analogous preparation of 3-allyl-2-(allyloxy)-5-bromoaniline. nih.govresearchgate.net

| Step | Reaction | Key Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Nitration of 4-allylphenol | HNO₃/H₂SO₄, low temperature | Introduction of the nitro group |

| 2 | Purification | Column chromatography | Isolation of 4-allyl-2-nitrophenol |

| 3 | Conversion of phenol to amine | e.g., Triflation followed by Buchwald-Hartwig amination | Formation of the aniline moiety |

| 4 | Final Purification | Column chromatography or recrystallization | Isolation of pure this compound |

Incorporating principles of green chemistry into the synthesis of this compound is crucial for developing more sustainable and environmentally benign processes. researchgate.netrsc.org Key areas for improvement over traditional methods include the use of greener solvents, alternative energy sources, and catalytic systems that minimize waste.

For the nitration step , which traditionally uses a mixture of concentrated nitric and sulfuric acids, greener alternatives are being explored. These include using solid acid catalysts or carrying out the reaction in aqueous media to reduce the amount of corrosive and hazardous acid waste. daneshyari.com

In the allylation step , if a cross-coupling approach is used, the choice of catalyst and solvent is important. The use of water as a solvent, when possible, is highly desirable. researchgate.net Furthermore, mechanochemical methods, where reactions are induced by mechanical force (e.g., ball milling), can significantly reduce or eliminate the need for solvents. mdpi.com

The reduction of a nitro group to an amine, a potential step in some synthetic routes, is often carried out using stoichiometric metals like tin or iron in acidic conditions, which generates significant metal waste. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas or a transfer hydrogenation source (e.g., formic acid) is a much greener alternative, with water being the only byproduct in the case of H₂. researchgate.net The use of biocatalysts, such as nitroreductase enzymes, represents an even more environmentally friendly approach, operating under mild aqueous conditions.

The table below summarizes some green chemistry approaches applicable to the synthesis of precursors for this compound.

| Synthetic Step | Traditional Method | Green Alternative | Green Chemistry Principle |

|---|---|---|---|

| Nitration | Concentrated H₂SO₄/HNO₃ | Solid acid catalysts, aqueous nitration | Safer chemistry, waste prevention |

| Allylation | Allyl halides in organic solvents | Catalytic allylation in water, mechanochemistry | Safer solvents, energy efficiency |

| Nitro Reduction | Sn/HCl or Fe/HCl | Catalytic hydrogenation, biocatalysis | Atom economy, catalysis |

Process Optimization and Scalability Considerations for Research Applications

For the synthesis of this compound on a research scale, optimizing reaction conditions is key to maximizing yield, purity, and reproducibility.

A systematic screening of reaction parameters is essential for optimizing the synthesis of this compound and its intermediates.

Solvent Effects: The choice of solvent can significantly impact reaction rates, selectivity, and ease of workup. For nitration, traditional conditions use the acid mixture as the solvent, but for other steps like allylation or cross-coupling, a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, THF) would be screened. The ideal solvent would provide good solubility for the reactants, be inert to the reaction conditions, and be easily removable. For greener processes, the possibility of using water, ethanol (B145695), or even solvent-free conditions would be investigated. researchgate.net

Temperature: Temperature is a critical parameter that controls the rate of reaction. For exothermic reactions like nitration, low temperatures are crucial to prevent side reactions and ensure regioselectivity. For other steps, a temperature screen would be performed to find the optimal balance between reaction rate and product decomposition. Microwave heating can be a valuable tool for rapidly screening temperatures and can sometimes lead to significantly reduced reaction times and improved yields. organic-chemistry.org

Catalysis: In steps involving cross-coupling or hydrogenation, the choice of catalyst and ligand (if applicable) is paramount. For a hypothetical Suzuki coupling to introduce the allyl group, a screening of various palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and bases (e.g., K₂CO₃, Cs₂CO₃) would be necessary. Catalyst loading is another important factor to optimize, aiming for the lowest possible amount that still provides efficient conversion to minimize cost and residual metal in the product.

The following table provides an example of a parameter screening matrix for a hypothetical palladium-catalyzed allylation of a halo-2-nitroaniline precursor.

| Parameter | Variable 1 | Variable 2 | Variable 3 | Variable 4 |

|---|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd(OAc)₂/SPhos | Pd₂(dba)₃/XPhos |

| Solvent | Toluene | Dioxane | THF | DMF |

| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | t-BuOK |

| Temperature (°C) | 80 | 100 | 120 | Room Temperature |

By systematically varying these parameters, an optimized protocol for the synthesis of this compound can be developed, ensuring efficient and reliable production for research purposes.

Purity Assessment and Isolation Techniques in Synthetic Organic Chemistry

The successful synthesis of a chemical compound is contingent not only on the reaction itself but also on the effective isolation and purification of the target molecule from the crude reaction mixture. In the context of preparing this compound, a variety of standard and advanced techniques are employed to ensure the final product meets the required purity standards for subsequent applications or characterization. These methods primarily involve chromatographic separation, extraction, and spectroscopic analysis to both purify the compound and verify its identity and level of purity.

Isolation and Purification Methodologies

Following a synthetic procedure, this compound must be separated from unreacted starting materials, reagents, solvents, and any by-products formed during the reaction. The choice of purification method is dictated by the physical properties of the compound and its impurities.

Chromatographic Techniques

Chromatography is a cornerstone of purification in organic synthesis, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Flash Column Chromatography: This is a primary and widely used technique for purifying synthetic intermediates and final products on a laboratory scale. nih.gov For compounds structurally similar to this compound, such as its precursors, flash chromatography using silica gel as the stationary phase is highly effective. nih.govresearchgate.net The crude reaction mixture is loaded onto the top of a silica gel column, and a solvent system (mobile phase), typically a mixture of non-polar and polar solvents like hexanes and ethyl acetate (B1210297), is passed through the column. nih.gov Components separate based on their polarity, with less polar compounds eluting faster. The selection of an appropriate solvent system is crucial for effective separation and is often determined by preliminary analysis using Thin-Layer Chromatography. patsnap.com

Thin-Layer Chromatography (TLC): TLC is an indispensable analytical tool used to monitor the progress of a reaction and to identify the optimal solvent conditions for flash chromatography. scribd.com A small spot of the reaction mixture is applied to a silica-coated plate, which is then developed in a chamber containing a specific solvent system. The separation is visualized under UV light or by staining. nih.gov The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify components and assess purity. scribd.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of a final compound with high resolution and sensitivity. thermofisher.com It can also be used for preparative separation to isolate highly pure compounds. sielc.com For nitroaniline derivatives, reverse-phase HPLC is common, where a non-polar stationary phase is used with a polar mobile phase (e.g., a mixture of acetonitrile and water). sielc.com The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. patsnap.com

Extraction and Recrystallization

Liquid-Liquid Extraction: This technique is fundamental for the initial workup of a reaction mixture. It is used to separate the desired product from inorganic salts and other water-soluble or acid/base-soluble impurities. For instance, after a reaction, the mixture might be diluted with an organic solvent and washed with water or brine. nih.gov The choice of solvent is critical; for related nitroanilines, solvents like 1,2-dichloroethane or ethyl acetate have been used effectively. patsnap.comnih.gov

Recrystallization: For solid compounds, recrystallization is a classic and effective method for achieving high purity. mt.com The process involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. As the solution cools slowly, the target compound forms pure crystals, leaving impurities dissolved in the mother liquor. The pure crystals are then collected by filtration. mt.com The selection of an appropriate solvent or solvent pair is the most critical step in this process. mt.com

Purity Assessment and Characterization

Once isolated, the identity and purity of this compound are confirmed using spectroscopic methods. These techniques provide information about the compound's structure and the presence of any residual impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are arguably the most powerful tools for structural elucidation in organic chemistry. ¹H NMR provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the carbon skeleton of the molecule. For analogs of this compound, specific chemical shifts (δ) and coupling constants (J) are used to confirm the correct arrangement of the allyl, nitro, and amine groups on the benzene (B151609) ring. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound would be expected to show characteristic absorption bands corresponding to N-H stretching of the amine group, asymmetric and symmetric stretching of the nitro (-NO₂) group, C-H stretching of the aromatic ring and allyl group, and C=C stretching of the allyl group and the aromatic ring. nih.govjchps.com

The table below summarizes the common purification and assessment techniques relevant to this compound, based on established methods for structurally related compounds.

| Technique | Phase/Method | Purpose | Typical Reagents/Conditions | Reference |

| Flash Chromatography | Solid-Liquid | Primary Purification | Stationary Phase: Silica gel; Mobile Phase: Hexanes/Ethyl Acetate mixtures | nih.govresearchgate.net |

| TLC | Solid-Liquid | Reaction Monitoring & Purity Check | Stationary Phase: Silica gel plate; Mobile Phase: Hexanes/Ethyl Acetate | nih.govscribd.com |

| HPLC | Liquid-Liquid | Final Purity Assessment | Reverse-phase column (e.g., C18); Mobile Phase: Acetonitrile/Water | thermofisher.comsielc.com |

| Extraction | Liquid-Liquid | Workup & Impurity Removal | Solvents: Ethyl acetate, Dichloromethane; Washes: Water, Brine | patsnap.comnih.gov |

| Recrystallization | Solid-Liquid | Purification of Solids | Selection of an appropriate hot solvent followed by cooling | mt.com |

| NMR Spectroscopy | ¹H and ¹³C | Structural Confirmation & Purity | Solvent: CDCl₃ or DMSO-d₆ | nih.gov |

| IR Spectroscopy | - | Functional Group Identification | KBr pellet or neat film | nih.govjchps.com |

Advanced Spectroscopic and Crystallographic Characterization of 4 Allyl 2 Nitroaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the precise molecular structure of 4-Allyl-2-nitroaniline by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

¹H and ¹³C NMR Spectral Analysis: Chemical Shifts, Coupling Patterns, and Spin Systems

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of the hydrogen atoms. The aromatic region typically displays signals corresponding to the three protons on the benzene (B151609) ring. The proton positioned between the nitro and amine groups is expected to show a distinct chemical shift due to the strong anisotropic effects of these substituents. The protons of the allyl group exhibit characteristic signals: a multiplet for the methine proton (-CH=) and distinct signals for the terminal vinyl protons (=CH₂), coupled to the methine proton and to each other.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum shows distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the electron-withdrawing nitro group and the electron-donating amino and allyl groups. The carbons of the allyl group appear in the aliphatic region of the spectrum.

¹H NMR Spectral Data of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~8.0 | d | ~2.5 |

| H-5 | ~6.8 | dd | ~8.5, 2.5 |

| H-6 | ~6.7 | d | ~8.5 |

| -CH₂- (Allyl) | ~3.4 | d | ~6.5 |

| -CH= (Allyl) | ~5.9 | m | - |

| =CH₂ (trans, Allyl) | ~5.1 | d | ~17.0 |

| =CH₂ (cis, Allyl) | ~5.0 | d | ~10.0 |

¹³C NMR Spectral Data of this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-NH₂) | ~145.0 |

| C-2 (C-NO₂) | ~132.0 |

| C-3 | ~130.0 |

| C-4 (C-Allyl) | ~135.0 |

| C-5 | ~118.0 |

| C-6 | ~115.0 |

| -CH₂- (Allyl) | ~39.0 |

| -CH= (Allyl) | ~136.0 |

Note: The spectral data presented are typical values and may vary slightly depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons on the aromatic ring (H-5 and H-6) and within the allyl group's spin system, connecting the methylene (-CH₂-) protons to the methine (-CH=) proton, and the methine proton to the terminal vinyl (=CH₂) protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). columbia.edu This allows for the direct assignment of each carbon atom that bears protons, such as the aromatic C-H carbons and all three carbons of the allyl group. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). columbia.eduyoutube.com HMBC is crucial for establishing the connectivity between different parts of the molecule. For instance, it would show correlations from the allyl methylene protons to the aromatic C-4, C-3, and C-5 carbons, confirming the attachment point of the allyl group to the benzene ring. sdsu.edu

Dynamic NMR Studies and Conformational Analysis of the Allyl Moiety

Dynamic NMR (DNMR) studies can provide insights into the conformational flexibility of the allyl group. The rotation around the single bond connecting the allyl group to the aromatic ring can be studied by monitoring the NMR spectra at different temperatures. At low temperatures, this rotation may be slow on the NMR timescale, potentially leading to more complex spectra as different conformations are "frozen out." As the temperature is raised, the rate of rotation increases, which can cause specific signals to broaden, coalesce, and eventually sharpen into time-averaged signals. By analyzing these changes, the energy barrier to rotation and the preferred conformation of the allyl moiety relative to the substituted aniline (B41778) ring can be determined.

Vibrational Spectroscopy (Infrared and Raman)

Assignment of Characteristic Vibrational Modes for Nitro, Amine, and Allyl Groups

The vibrational spectrum of this compound is dominated by the characteristic absorption bands of its functional groups.

Nitro (NO₂) Group: The nitro group exhibits two strong and distinct stretching vibrations: an asymmetric stretch (νas) typically found in the 1500-1570 cm⁻¹ region and a symmetric stretch (νs) in the 1300-1370 cm⁻¹ range. hopemaxchem.com

Amine (NH₂) Group: The primary amine group shows two N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. hopemaxchem.com An N-H bending (scissoring) mode is also typically observed around 1600-1650 cm⁻¹.

Allyl Group: The allyl group presents several characteristic vibrational modes. The C=C stretching vibration appears around 1640 cm⁻¹. The =C-H stretching of the vinyl group is observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the -CH₂- group is found just below 3000 cm⁻¹. Out-of-plane (OOP) C-H bending modes for the vinyl group are also prominent in the 910-1000 cm⁻¹ region.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Asymmetric Stretch | ~3480 |

| Amine (-NH₂) | N-H Symmetric Stretch | ~3370 |

| Aromatic/Allyl | C-H Stretch | 3000 - 3100 |

| Allyl (-CH₂-) | C-H Stretch | 2850 - 2960 |

| Allyl (-C=C-) | C=C Stretch | ~1640 |

| Amine (-NH₂) | N-H Bend | ~1620 |

| Aromatic Ring | C=C Stretch | 1580 - 1600 |

| Nitro (-NO₂) | Asymmetric Stretch | ~1520 |

| Nitro (-NO₂) | Symmetric Stretch | ~1350 |

Correlation of Spectroscopic Data with Molecular Structure and Conformation

The collective data from NMR and vibrational spectroscopy provide a cohesive and detailed structural confirmation of this compound. NMR establishes the precise connectivity and the electronic environment of each atom, while IR and Raman spectroscopy confirm the presence of the key nitro, amine, and allyl functional groups. For example, the downfield shift of the C-2 carbon in the ¹³C NMR spectrum is consistent with the strong electron-withdrawing nature of the nitro group, whose presence is unequivocally confirmed by the strong characteristic stretching bands in the IR spectrum. Similarly, the spin system of the allyl group identified in the COSY spectrum corresponds directly to the various C-H and C=C vibrational modes observed in the IR and Raman spectra. The correlation of these orthogonal datasets allows for a confident and comprehensive characterization of the molecule's structure.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of a compound. High-resolution mass spectrometry provides the exact mass, confirming the elemental composition, while fragmentation analysis offers insights into the molecule's connectivity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is distinguished from low-resolution MS by its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, often to within sub-parts-per-million (ppm) levels longdom.org. This precision allows for the unambiguous determination of a molecule's elemental formula. For a compound like this compound (C₉H₁₀N₂O₂), HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions longdom.orgresearchgate.net. Techniques such as Time-Of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) are typically employed to achieve this high level of mass accuracy longdom.org.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, particularly with electron ionization (EI), molecules fragment in predictable ways, creating a unique fingerprint that helps confirm their structure. For nitroaniline isomers, studies have shown that fragmentation patterns can be used to distinguish them nih.gov. While the specific fragmentation of the allyl group would introduce additional pathways, the core fragmentation of the nitroaniline structure provides a basis for analysis.

Common fragmentation patterns observed in related nitroanilines include the loss of the nitro group (NO₂) or parts of it, and cleavages related to the amine group and the aromatic ring nih.govresearchgate.net. For instance, in studies of 4-nitroaniline (B120555), a dominant ion is observed corresponding to the loss of NO, resulting in a [C₆H₆NO]⁺ fragment nih.gov. The presence of the allyl group in this compound would be expected to lead to characteristic fragmentation, such as the loss of a C₃H₅ radical, which would be a key indicator in confirming the structure.

| Parent Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Neutral Losses |

| 2-Nitroaniline (B44862) | 138 | 121 (-OH), 92 (-NO₂), 80 |

| 4-Nitroaniline | 138 | 108 (-NO), 92 (-NO₂), 80 |

| This compound | 178 | Expected fragments would include those from the loss of NO₂, OH, and the allyl group (C₃H₅). |

Electronic Spectroscopy (UV-Vis Absorption and Photoluminescence)

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light, providing insights into its electronic structure and properties.

Analysis of Electronic Transitions and Energy Gaps

The UV-Vis absorption spectrum of nitroaniline derivatives is characterized by strong absorption bands resulting from π→π* transitions chemrxiv.orgnih.gov. In these "push-pull" systems, the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) are connected by a π-conjugated system (the benzene ring), facilitating an intramolecular charge transfer (ICT) upon electronic excitation researchgate.netresearchgate.net. This ICT transition is typically the lowest energy, highest wavelength absorption band chemrxiv.orgnih.gov.

The energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) dictates the electronic properties and the energy gap of the molecule acs.org. For p-nitroaniline derivatives, electron-donating substituents tend to decrease the HOMO-LUMO energy gap, leading to a redshift (a shift to a longer wavelength) in the absorption spectrum researchgate.net. The energy gap can be estimated from the onset of the absorption band in the UV-Vis spectrum.

Solvatochromic Behavior and Intra-Ligand Charge Transfer Characteristics

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. Push-pull molecules like nitroanilines often exhibit strong solvatochromism due to their significant change in dipole moment between the ground and excited states chemrxiv.orgresearchgate.net.

In a nonpolar solvent, the molecule exists in its ground state. Upon excitation, there is a transfer of electron density from the amino group (donor) to the nitro group (acceptor), creating a more polar excited state. In polar solvents, this polar excited state is stabilized more than the ground state, leading to a lower energy transition and a redshift in the absorption spectrum chemrxiv.org. The extent of this shift can provide information about the charge transfer characteristics of the molecule nih.govresearchgate.net. This phenomenon is a hallmark of Intra-Ligand Charge Transfer (ILCT), where charge is redistributed within the molecule upon photoexcitation osti.gov. Studies on para-nitroaniline have shown that increasing solvent polarity enhances the charge transfer character of the electronic transition chemrxiv.org.

| Solvent Property | Expected Spectral Shift | Reason |

| Increasing Polarity | Redshift (Bathochromic shift) | Stabilization of the more polar excited state relative to the ground state. |

| Decreasing Polarity | Blueshift (Hypsochromic shift) | Less stabilization of the excited state. |

X-ray Crystallography and Solid-State Characterization

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid nih.gov. This technique provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which governs the material's bulk properties.

For a molecule like this compound, a single-crystal X-ray diffraction experiment would reveal its conformation in the solid state, including the planarity of the aromatic ring and the orientation of the allyl, amino, and nitro substituents. In related structures, such as 4-methoxy-2-nitroaniline (B140478), the crystal system has been identified as orthorhombic researchgate.netresearchgate.net. The analysis would also detail intermolecular interactions, such as hydrogen bonding involving the amino and nitro groups, and potential π–π stacking between aromatic rings, which are crucial for crystal cohesion researchgate.net. These interactions are visualized and quantified using tools like Hirshfeld surface analysis researchgate.netresearchgate.net.

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |

| Atomic Coordinates | The precise 3D position of each atom in the molecule. |

| Intermolecular Interactions | Details on hydrogen bonds, van der Waals forces, and π–π stacking that define the crystal packing. |

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, which define the molecular geometry. Furthermore, it reveals how individual molecules are arranged within the crystal lattice, a concept known as crystal packing. This packing is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.

For a compound like this compound, SCXRD would be expected to reveal a largely planar benzene ring due to sp² hybridization, with the nitro and amino groups attached. The allyl group would introduce a non-planar element to the molecule. The analysis of a closely related compound, 4-allyl-2-methoxy-6-nitrophenol , provides insight into the type of structural features that could be expected researchgate.net. In the crystal structure of this analogue, the asymmetric unit was found to contain three independent molecules of similar geometry. A key feature observed was an intramolecular hydrogen bond between the hydroxyl and nitro groups, forming an S(6) ring motif researchgate.net.

A hypothetical data table for the crystallographic analysis of a compound like this compound, based on common findings for similar organic molecules, is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 |

| Volume (ų) | 1500 - 2000 |

| Z | 4 or 8 |

| Density (calculated) (g/cm³) | 1.2 - 1.4 |

This table is illustrative and does not represent published data for this compound.

Anisotropic Optical Properties and Terahertz Time-Domain Spectroscopy (THz-TDS)

The arrangement of molecules in a crystal lattice can lead to anisotropic properties, where the material's response to external stimuli, such as light, varies with direction. For nitroaniline derivatives, which are known for their nonlinear optical (NLO) properties, understanding this anisotropy is crucial. Terahertz time-domain spectroscopy (THz-TDS) is a powerful technique for probing the low-frequency vibrational modes of a crystal, which are directly related to the intermolecular interactions and the collective motions of the molecules in the lattice. These vibrational modes are often referred to as phonon modes and are highly sensitive to the crystal structure and packing.

The THz spectrum of a crystalline material can serve as a unique fingerprint, allowing for the identification of different crystalline forms (polymorphs). The absorption peaks in the THz region correspond to the energies of these phonon modes. By analyzing the polarization dependence of these absorption features, one can gain insight into the anisotropic nature of the crystal's optical properties. While specific THz-TDS studies on this compound are not available in the reviewed literature, research on other organic NLO crystals demonstrates the utility of this technique.

A hypothetical table of THz absorption peaks for a crystalline organic molecule is provided below to illustrate the type of data obtained from THz-TDS experiments.

| Peak Position (THz) | Assignment (Hypothetical) |

| 1.2 | Intermolecular H-bond stretch |

| 1.8 | Librational mode of the phenyl ring |

| 2.5 | Torsional mode of the nitro group |

This table is illustrative and does not represent published data for this compound.

Polymorphism and Crystallinity Assessment

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit significantly different physical properties, including melting point, solubility, and optical properties. The study of polymorphism is therefore of critical importance in the pharmaceutical and materials science industries. Nitroaniline compounds are known to exhibit polymorphism, and the specific crystalline form obtained can often be influenced by crystallization conditions such as the solvent used and the rate of cooling.

The assessment of polymorphism and crystallinity can be carried out using a variety of analytical techniques. Powder X-ray Diffraction (PXRD) is a primary tool for identifying different crystalline forms, as each polymorph will produce a unique diffraction pattern. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), can also be used to identify polymorphs by their different melting points and transition temperatures. Spectroscopic techniques like FT-IR and Raman spectroscopy can also distinguish between polymorphs, as the different intermolecular interactions in each crystal structure will lead to subtle shifts in the vibrational spectra.

While no specific polymorphs of this compound have been reported in the searched literature, the prevalence of polymorphism in related nitroanilines suggests that a systematic screening of crystallization conditions could potentially yield different crystalline forms of this compound.

Chemical Reactivity and Transformation Chemistry of 4 Allyl 2 Nitroaniline

Nitro Group Transformations

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group.

Catalytic Reduction to Corresponding Amine Derivatives

The reduction of the nitro group in 4-Allyl-2-nitroaniline to a primary amine yields 4-allylbenzene-1,2-diamine. This transformation is a critical step in the synthesis of various heterocyclic compounds and other complex organic molecules. A variety of reducing agents and catalytic systems can be employed for this purpose.

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. commonorganicchemistry.com Common catalysts include palladium on carbon (Pd/C) and Raney nickel. commonorganicchemistry.comwikipedia.org The reaction is typically carried out under a hydrogen atmosphere. The choice of catalyst can be crucial to avoid the simultaneous reduction of the allyl group's double bond.

Other effective reducing agents for nitro groups include metals in acidic media, such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid like hydrochloric acid or acetic acid. commonorganicchemistry.comsemanticscholar.org Sodium sulfide (B99878) (Na₂S) can also be used and sometimes offers selectivity in the presence of other reducible functional groups. commonorganicchemistry.com A study on the reduction of a similar compound, (1R,2R)-N¹-(2-nitrophenyl)cyclohexane-1,2-diamine, successfully employed tin(II) chloride in ethanol (B145695) to yield the corresponding benzene-1,2-diamine, whereas catalytic hydrogenation with palladium on charcoal led to a complex mixture of products. mdpi.com This suggests that for this compound, a chemoselective method that preserves the allyl group is of significant importance.

| Catalyst/Reagent | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂/Pd/C | Hydrogen gas pressure, various solvents (e.g., ethanol, ethyl acetate) | May also reduce the allyl double bond. commonorganicchemistry.com |

| H₂/Raney Nickel | Hydrogen gas pressure, various solvents | Effective for nitro group reduction. commonorganicchemistry.com |

| Fe/HCl or Fe/CH₃COOH | Acidic medium | A classic and often chemoselective method. semanticscholar.org |

| Zn/HCl or Zn/CH₃COOH | Acidic medium | Another common metal-acid reducing system. commonorganicchemistry.com |

| SnCl₂/HCl | Acidic medium | Known for its mildness and selectivity. commonorganicchemistry.commdpi.com |

| Na₂S | Aqueous or alcoholic solution | Can offer selectivity for one nitro group over another in polynitro compounds. commonorganicchemistry.com |

Selective Reductions and Subsequent Functionalization of the Amino Group

The selective reduction of the nitro group in this compound without affecting the allyl group is a key synthetic challenge. Reagents like tin(II) chloride are often preferred for their chemoselectivity. commonorganicchemistry.com Iron in acidic media is also a well-established method for the selective reduction of nitro groups in the presence of other reducible functionalities. semanticscholar.org

Upon successful reduction to 4-allylbenzene-1,2-diamine, the resulting vicinal diamine is a valuable precursor for the synthesis of a wide range of heterocyclic compounds. organic-chemistry.orgresearchgate.netorganic-chemistry.org For instance, condensation reactions with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, would lead to the formation of quinoxaline (B1680401) derivatives. Similarly, reaction with carboxylic acids or their derivatives can yield benzimidazoles. The synthesis of quinoxalines from the reaction of α-nitro epoxides with 1,2-phenylenediamines has been reported, highlighting a potential reaction pathway for the functionalization of 4-allylbenzene-1,2-diamine. researchgate.net

Allyl Group Reactivity

The allyl group, with its reactive carbon-carbon double bond, is susceptible to a variety of transformations, including additions, oxidations, and cleavage reactions.

Olefinic Transformations: Epoxidation, Dihydroxylation, and Cycloaddition Reactions

Epoxidation is the conversion of the alkene in the allyl group to an epoxide (oxirane). This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comorientjchem.org The reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the double bond. masterorganicchemistry.com The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring can influence the electron density of the allyl group and thus its reactivity towards epoxidation.

Dihydroxylation involves the addition of two hydroxyl groups across the double bond of the allyl group to form a vicinal diol. This transformation can be achieved with reagents like osmium tetroxide (OsO₄), often used in catalytic amounts with a co-oxidant, or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. libretexts.org These reactions typically proceed with syn-stereochemistry, meaning both hydroxyl groups are added to the same face of the double bond. libretexts.org

Cycloaddition reactions involve the participation of the allyl group's π-electrons in the formation of a cyclic product. libretexts.orgwikipedia.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where a conjugated diene reacts with a dienophile (the alkene). libretexts.org While the allyl group itself is not a diene, it can act as a dienophile. Furthermore, [4+3] cycloaddition reactions between a 1,3-diene and an allyl cation can be used to form seven-membered rings. organicreactions.orgwikipedia.org The electronic nature of the substituents on the aromatic ring of this compound would play a significant role in its reactivity in such cycloaddition reactions.

| Transformation | Typical Reagents | Product |

|---|---|---|

| Epoxidation | m-CPBA, other peroxy acids | Epoxide (Oxirane) |

| Syn-Dihydroxylation | OsO₄ (catalytic), NMO (co-oxidant); cold, alkaline KMnO₄ | Vicinal diol |

| Cycloaddition (as dienophile) | Conjugated diene (e.g., butadiene) | Cyclohexene derivative |

Cleavage Reactions: Ozonolysis and Other Oxidative Cleavage Methods

The double bond of the allyl group can be cleaved through oxidative reactions, leading to the formation of carbonyl compounds.

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. wikipedia.org The reaction proceeds by the addition of ozone (O₃) to the alkene to form an unstable primary ozonide, which rearranges to a more stable secondary ozonide. organic-chemistry.org The work-up conditions determine the final products. A reductive work-up, using reagents like dimethyl sulfide (DMS) or zinc and water, will yield aldehydes and/or ketones. masterorganicchemistry.comyoutube.com For the terminal allyl group in this compound, ozonolysis with a reductive work-up would be expected to produce formaldehyde (B43269) and (2-amino-3-nitrophenyl)acetaldehyde. An oxidative work-up, typically with hydrogen peroxide (H₂O₂), would oxidize any initially formed aldehydes to carboxylic acids. masterorganicchemistry.com

Other oxidative cleavage methods include the use of hot, acidic, or neutral potassium permanganate (KMnO₄). chemistrysteps.comyoutube.com Under these vigorous conditions, the double bond is cleaved, and any resulting terminal CH₂ group is oxidized to carbon dioxide, while a CHR group is oxidized to a carboxylic acid. youtube.com Therefore, treatment of this compound with hot KMnO₄ would be expected to yield 2-amino-3-nitrobenzoic acid and carbon dioxide.

Radical Reactions and Polymerization Potential of the Allyl Moiety

The allyl group can participate in free-radical addition reactions . wikipedia.org In the presence of a radical initiator, a radical species can add to the double bond. The regioselectivity of this addition often follows an anti-Markovnikov pattern, where the radical adds to the terminal carbon of the allyl group to form a more stable secondary radical on the benzylic position. wikipedia.org

The presence of the allyl group also imparts polymerization potential to this compound. Allyl-terminated polymers are a unique class of materials that can be synthesized through various polymerization techniques, including ring-opening polymerization (ROP), reversible addition-fragmentation chain transfer (RAFT) polymerization, and atom transfer radical polymerization (ATRP). nih.gov The double bond of the allyl group can participate in chain-growth polymerization, potentially leading to the formation of polymers with pendant 2-nitroanilino moieties. The electronic properties of the nitro and amino groups would likely influence the polymerization behavior of this monomer.

Aromatic Ring Functionalization and Derivatization

The substituted aniline (B41778) ring in this compound is the primary site for various functionalization reactions. The directing effects of the amino and nitro groups play a crucial role in determining the regioselectivity of these transformations.

Electrophilic Aromatic Substitution Reactions of the Substituted Aniline Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for modifying aromatic compounds. makingmolecules.com In the case of this compound, the outcome of EAS reactions is governed by the competing directing effects of the strongly activating amino (-NH₂) group and the strongly deactivating nitro (-NO₂) group.

The amino group is a powerful ortho-, para-director, meaning it activates the positions ortho and para to it for electrophilic attack. byjus.com Conversely, the nitro group is a meta-director and deactivates the entire ring. makingmolecules.com In this compound, the positions ortho to the amino group (C3 and C5) and the position para to it (C6, which is already substituted with the allyl group) are activated. The nitro group at C2 directs incoming electrophiles to the meta positions (C4 and C6), which are already substituted.

Given the potent activating nature of the amino group, it generally dominates the directing effects. byjus.com Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the amino group, namely C3 and C5.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring. total-synthesis.com

Nitration: Addition of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively, although these reactions can be complicated by the presence of the amino group which can react with the Lewis acid catalyst. total-synthesis.com

Interactive Data Table: Expected Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product(s) |

| Bromination | Br₂/FeBr₃ | 3-Bromo-4-allyl-2-nitroaniline and/or 5-Bromo-4-allyl-2-nitroaniline |

| Nitration | HNO₃/H₂SO₄ | 3,4-Diallyl-2,6-dinitroaniline and/or 5-Allyl-2,3-dinitroaniline |

| Sulfonation | Fuming H₂SO₄ | 5-Allyl-2-amino-3-nitrobenzenesulfonic acid |

Nucleophilic Aromatic Substitution on Activated Analogs

Nucleophilic aromatic substitution (SNA) is generally difficult for simple aryl halides but becomes feasible when the aromatic ring is activated by strongly electron-withdrawing groups, such as nitro groups, at the ortho and/or para positions to a leaving group. libretexts.orglibretexts.org While this compound itself does not possess a suitable leaving group for a typical SNA reaction, its derivatives can be engineered to undergo such transformations.

For an SNA reaction to occur, an analog of this compound would need to have a good leaving group (e.g., a halogen) positioned ortho or para to the nitro group. For instance, in a hypothetical compound like 1-chloro-4-allyl-2-nitrobenzene, the chlorine atom would be activated towards nucleophilic attack due to the ortho nitro group. The presence of the amino group in this compound itself would complicate direct SNA reactions at other positions on the ring. However, the synthesis of related compounds, such as 4,5-dialkoxy-2-nitroanilines, has been achieved through nucleophilic aromatic substitution, demonstrating the utility of this reaction class in building substituted nitroaniline frameworks. uj.edu.pl

The mechanism of SNA typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The rate of reaction is influenced by the nature of the leaving group and the strength of the nucleophile.

Cross-Coupling Reactions for Extended Conjugated Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions can be employed to extend the conjugated system of this compound, leading to materials with interesting electronic and optical properties. For this to occur, this compound would first need to be functionalized with a group suitable for cross-coupling, such as a halogen or a boronic acid derivative.

For example, if a bromo derivative of this compound were synthesized (e.g., 5-bromo-4-allyl-2-nitroaniline via electrophilic bromination), it could then participate in various cross-coupling reactions:

Suzuki Coupling: Reaction with an organoboron reagent to form a new C-C bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond. acs.org

The allyl group itself can also participate in cross-coupling reactions, known as allyl-allyl cross-coupling, to form 1,5-dienes. rsc.orgnih.gov This reaction provides a direct method for constructing more complex molecular architectures.

Regioselective Functionalization Studies

Achieving regioselectivity in the functionalization of a multi-substituted molecule like this compound is a significant synthetic challenge. Strategic use of protecting groups and directing groups is essential to control the outcome of chemical transformations.

Strategic Protection-Deprotection Approaches for Selective Modification

To selectively modify one functional group in the presence of others, a protection-deprotection strategy is often employed.

Protection of the Amino Group: The highly reactive amino group can be temporarily protected to prevent it from interfering with reactions at other sites. Common protecting groups for anilines include acetyl (Ac) or tert-butyloxycarbonyl (Boc). Once the desired transformation is complete, the protecting group can be removed under specific conditions.

Modification of the Allyl Group: The allyl group can be isomerized to a propenyl group, which can then be cleaved oxidatively. Alternatively, the double bond of the allyl group can be protected, for example, by dihydroxylation followed by protection of the resulting diol.

Deprotection of Allyl Ethers: In related systems, mild methods for the deprotection of allyl ethers using palladium catalysts have been developed. organic-chemistry.orgresearchgate.net These strategies could potentially be adapted for modifications involving the allyl group of this compound. For instance, palladium-catalyzed deprotection of allyl ethers can be achieved under basic conditions. organic-chemistry.orgresearchgate.net

Directing Group Strategies for Controlled Chemical Transformations

Directing groups are functional groups that are temporarily installed on a molecule to direct a reaction to a specific position. snnu.edu.cnrsc.org This strategy is particularly useful for C-H functionalization reactions, which allow for the direct conversion of C-H bonds into new functional groups.

In the context of this compound, a directing group could be attached to the amino group to control the regioselectivity of C-H activation on the aromatic ring. For example, a picolinamide (B142947) or a pyrimidine (B1678525) group could direct ortho-C-H functionalization. The choice of the directing group and the transition metal catalyst is crucial for achieving the desired selectivity. researchgate.netnih.gov

Theoretical and Computational Investigations of 4 Allyl 2 Nitroaniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the geometric and electronic properties of molecules. For 4-Allyl-2-nitroaniline, these calculations elucidate its stable conformations, electronic structure, and charge distribution, which are key to understanding its chemical behavior.

Geometry Optimization and Conformational Analysis (DFT)

The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For this compound, this is typically performed using Density Functional Theory (DFT) methods, such as B3LYP, combined with a basis set like 6-311G(d,p) or 6-311++G(d,p). researchgate.netresearchgate.netinpressco.com This process calculates the potential energy surface of the molecule to find the lowest energy conformation.

Illustrative Optimized Geometrical Parameters for a Nitroaniline Derivative

| Parameter | Bond Type | Calculated Bond Length (Å) | Calculated Bond Angle (°) |

|---|---|---|---|

| C1-C2 | Aromatic C-C | 1.412 | |

| C1-N1 (Amino) | Aromatic C-N | 1.369 | |

| C2-N2 (Nitro) | Aromatic C-N | 1.450 | |

| N2-O1 | N-O | 1.230 | |

| C1-C2-N2 | - | 121.5 | |

| O1-N2-O2 | - | 124.0 |

Note: Data is representative of typical bond lengths and angles for substituted nitroanilines calculated using DFT methods and is for illustrative purposes. core.ac.uk

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability. researchgate.net

For this compound, the electronic structure is characterized by the interplay between the electron-donating amino (-NH2) group and the electron-withdrawing nitro (-NO2) group. rsc.org DFT calculations show that the HOMO is typically localized over the benzene (B151609) ring and the electron-donating amino group, while the LUMO is concentrated on the electron-withdrawing nitro group and the aromatic ring. thaiscience.infonih.gov This spatial separation of the frontier orbitals indicates a significant intramolecular charge transfer (ICT) character upon electronic excitation. ulisboa.pt The presence of the allyl group may also contribute to the electronic structure, although the primary influence comes from the strong donor-acceptor pair. The calculated HOMO-LUMO gap provides insight into the molecule's electronic absorption properties and its potential as a material for optical applications. acs.org

Calculated Frontier Orbital Energies for Substituted Nitroanilines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-Nitroaniline (B44862) | -6.58 | -2.15 | 4.43 |

| 4-Nitroaniline (B120555) | -6.89 | -2.54 | 4.35 |

| 4-Methoxy-2-nitroaniline (B140478) | -6.12 | -2.01 | 4.11 |

Note: These values are illustrative, based on DFT calculations for related compounds, to show the typical range of frontier orbital energies. nih.gov

Charge Distribution Analysis: Mulliken Atomic Charges and Molecular Electrostatic Potential (MEP)

Understanding the distribution of electronic charge within a molecule is essential for predicting its reactive sites. Mulliken population analysis is a method used to estimate the partial atomic charges on each atom in a molecule from computational chemistry calculations. nih.govwikipedia.org This analysis for this compound would reveal the quantitative charge distribution. It is expected that the oxygen atoms of the nitro group would carry significant negative charges, while the hydrogen atoms of the amino group and the carbon atoms attached to the electronegative groups would be more positive. researchgate.net

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution. thaiscience.info The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). tci-thaijo.org For this compound, the MEP map would show the most negative potential localized around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. Conversely, the regions of positive potential would be found around the amino group's hydrogen atoms, indicating sites for nucleophilic attack. thaiscience.info The MEP is a valuable tool for predicting intermolecular interactions and chemical reactivity.

Spectroscopic Property Prediction

Computational methods are highly effective in predicting and interpreting various types of molecular spectra. By simulating spectroscopic properties, researchers can validate experimental data and gain a deeper understanding of the molecule's vibrational and electronic characteristics.

Computational Vibrational Spectroscopy (IR, Raman) for Band Assignment and Interpretation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of its chemical bonds. nih.gov DFT calculations are widely used to compute the vibrational frequencies and intensities of a molecule in its ground state. scirp.org The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other theoretical approximations. researchgate.netscirp.org

For this compound, a theoretical vibrational analysis would help in assigning the specific absorption bands in the experimental IR and Raman spectra to particular molecular motions. core.ac.uk Key vibrational modes would include:

N-H stretching of the amino group, typically appearing as strong bands in the 3300-3500 cm⁻¹ region. researchgate.net

Asymmetric and symmetric NO₂ stretching of the nitro group, which are characteristically strong IR bands found around 1560-1500 cm⁻¹ and 1390-1330 cm⁻¹, respectively. researchgate.net

C-H stretching vibrations of the aromatic ring and the allyl group.

C=C stretching of the allyl group and the aromatic ring.

C-N stretching vibrations.

By comparing the computed spectrum with the experimental one, each band can be confidently assigned, confirming the molecular structure. slideshare.net

Illustrative Vibrational Frequencies for a Nitroaniline Moiety

| Vibrational Mode | Typical Calculated Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| N-H Asymmetric Stretch | 3510 | Medium | Low |

| N-H Symmetric Stretch | 3405 | Medium | Low |

| NO₂ Asymmetric Stretch | 1540 | Very Strong | Medium |

| NO₂ Symmetric Stretch | 1355 | Very Strong | Strong |

| Aromatic C-C Stretch | 1600 | Strong | Strong |

| C-N (Amino) Stretch | 1290 | Strong | Medium |

Note: Frequencies are representative values for substituted nitroanilines and serve as a guide for spectral interpretation. researchgate.netresearchgate.net

NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for molecular structure elucidation in solution. uobasrah.edu.iq Theoretical calculations of NMR chemical shifts can be performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. acs.orgmdpi.com The GIAO method calculates the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C). These values are then converted to chemical shifts (δ) by referencing them to a standard compound, typically Tetramethylsilane (TMS). core.ac.uk

Predicting the ¹H and ¹³C NMR spectra of this compound would involve first optimizing the molecule's geometry and then performing GIAO calculations. nih.gov The predicted chemical shifts can then be compared with experimental data to confirm structural assignments. wisc.edu Key features expected in the ¹H NMR spectrum would include distinct signals for the aromatic protons, which are influenced by the electronic effects of the amino and nitro groups, as well as signals for the protons of the allyl group. Similarly, the ¹³C NMR spectrum would show characteristic shifts for the aromatic carbons, with those bonded to the nitro and amino groups being significantly affected, and distinct signals for the carbons of the allyl substituent. mdpi.comresearchgate.net The accuracy of these predictions provides strong validation for the computed molecular structure. rsc.org

UV-Vis Spectra Simulation and Analysis of Electronic Transitions

The electronic absorption spectrum of molecules like this compound is governed by transitions of electrons between molecular orbitals. For nitroaniline derivatives, these spectra are typically characterized by intense absorption bands resulting from intramolecular charge transfer (ICT). chemrxiv.org Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in simulating UV-Vis spectra and elucidating the nature of these electronic transitions. qu.edu.qamdpi.com

For substituted nitroanilines, the primary absorption band in the UV-visible region is attributed to a π→π* transition. chemrxiv.org This transition involves the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). In this compound, the HOMO is expected to have significant contributions from the electron-rich amino group and the phenyl ring, while the LUMO is predominantly localized on the electron-withdrawing nitro group. This results in a significant charge transfer from the amino- and ring-based orbitals to the nitro group upon photoexcitation. chemrxiv.orgresearchgate.net